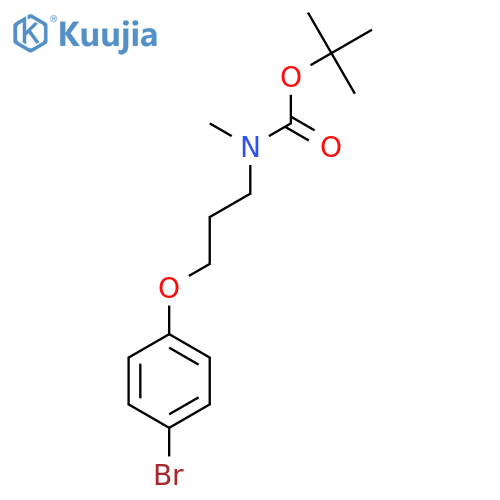Cas no 2680667-12-1 (tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate)

2680667-12-1 structure
商品名:tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate
tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate
- 2680667-12-1
- EN300-28297640
- tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate
-
- インチ: 1S/C15H22BrNO3/c1-15(2,3)20-14(18)17(4)10-5-11-19-13-8-6-12(16)7-9-13/h6-9H,5,10-11H2,1-4H3
- InChIKey: RYLOFPZVJXAXGB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)OCCCN(C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 343.07831g/mol
- どういたいしつりょう: 343.07831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 38.8Ų
tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28297640-0.1g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 0.1g |
$591.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-2.5g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 2.5g |
$1315.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-0.5g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 0.5g |
$645.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-10g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 10g |
$2884.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-1g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 1g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-0.05g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 0.05g |
$563.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-5g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 5g |
$1945.0 | 2023-09-07 | ||
| Enamine | EN300-28297640-1.0g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-28297640-10.0g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 10g |
$2884.0 | 2023-05-24 | ||
| Enamine | EN300-28297640-0.25g |
tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |
2680667-12-1 | 0.25g |
$617.0 | 2023-09-07 |
tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
2680667-12-1 (tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
